Product packaging for Octanedial(Cat. No.:CAS No. 638-54-0)

Octanedial

Cat. No.: B1618308
CAS No.: 638-54-0
M. Wt: 142.2 g/mol
InChI Key: OADYBSJSJUFUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives in Dialdehyde (B1249045) Chemistry

The broader class of aldehydes, to which dialdehydes belong, saw its initial isolation in 1835 by the German chemist Baron Von Liebig. His pioneering work significantly impacted organic chemistry, paving the way for further advancements in the field. fishersci.no Early in the 20th century, in 1903, chemist Auguste Darzens successfully synthesized aldehydes, though the process was initially inconsistent in terms of quality and quantity. fishersci.no By 1910, technological progress enabled the industrial production of aldehydes, marking a significant milestone in their accessibility and application. fishersci.no

Dialdehydes are organic compounds distinguished by the presence of two aldehyde groups. Their nomenclature typically employs the suffix "-dial" or, less commonly, "-dialdehyde". Short-chain aliphatic dialdehydes are sometimes named after the dicarboxylic acids from which they can be derived.

Significance of Aliphatic Dialdehydes in Organic Synthesis and Beyond

Aliphatic dialdehydes are recognized as essential building blocks for the construction of more complex organic molecules. Their inherent reactivity, particularly in nucleophilic addition reactions, positions them as crucial intermediates in organic synthesis. They are instrumental in the production of a diverse range of organic compounds, including alcohols, carboxylic acids, and other intricate structures.

Beyond their role as synthetic intermediates, aliphatic aldehydes, including dialdehydes, find application as flavoring agents, solvents, and fundamental starting materials for the production of various chemicals. Their versatility extends to being precursors for astrobiologically significant molecules, such as amino acids and carboxylic acids. The aldehyde functional group allows for a wide variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of amines, amides, esters, or ethers.

In industrial contexts, aldehydes are highly sought after as intermediates for manufacturing pesticides, toiletries, dyes, and perfumes. They are also valuable as raw materials for high-added-value products like cleaning agents and pharmaceuticals. Furthermore, aldehydes participate in polymerization reactions, leading to the formation of aldehyde condensation polymers, historically used in materials such as Bakelite. In biological research, certain dialdehydes are utilized to investigate enzyme-catalyzed reactions, facilitating the synthesis of cyclic oligomers and polymers through aldol (B89426) reactions.

The diverse applications of Octanedial (octane-1,8-dial) reflect the general utility of aliphatic dialdehydes:

Application CategorySpecific Uses of this compound (octane-1,8-dial)
Polymer ProductionMonomer in the synthesis of polyesters, polyamides, and polyurethanes. uni.lu
PharmaceuticalsIntermediate in the synthesis of antiviral and antibacterial agents. uni.lu
Flavor and FragranceUsed in the production of flavor and fragrance compounds, such as vanillin (B372448). uni.lu

Current Research Gaps and Future Directions for this compound

While this compound (octane-1,8-dial) is recognized for its utility in polymer, pharmaceutical, and flavor/fragrance industries uni.lu, specific detailed research focusing solely on this particular dialdehyde appears to be less extensively documented compared to other related compounds or the broader class of dialdehydes.

Current research gaps for this compound primarily revolve around the optimization and development of more sustainable and efficient synthesis pathways. While oxidation of octane (B31449) using catalysts like chromium oxide or manganese dioxide is a known method uni.lu, exploring greener chemistry approaches, such as biocatalytic or photocatalytic routes, could offer significant advancements in its production.

Future directions for this compound research could involve expanding its application spectrum beyond its established industrial uses. This might include investigating its potential in novel advanced materials, for instance, in biodegradable polymers with enhanced properties or in the development of smart materials. Further exploration into its precise chemical behavior and reactivity in complex reaction systems could unlock new synthetic methodologies and applications. Additionally, given the general significance of aliphatic aldehydes in biological systems, a more in-depth investigation into any potential biological roles or interactions of this compound could be a promising area of future study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1618308 Octanedial CAS No. 638-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADYBSJSJUFUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213247
Record name Octanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-54-0
Record name Octanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanedial
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Methodological Advancements in Octanedial Production

Strategic Approaches to Dialdehyde (B1249045) Synthesis

Oxidation-based methodologies are a direct route to synthesizing dialdehydes, often starting from diols. For octanedial, the primary precursor is 1,8-octanediol (B150283), a linear diol with hydroxyl groups at both terminal positions. The challenge in this approach lies in achieving selective oxidation to the aldehyde stage without further oxidation to the corresponding dicarboxylic acid (suberic acid).

Several mild oxidizing agents and catalytic systems have been developed to facilitate the selective conversion of primary alcohols to aldehydes. For instance, the oxidation of primary diols to dialdehydes can be achieved using N-chlorosuccinimide (NCS) mediated by oxoammonium salts, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) acs.org. This system typically operates efficiently at room temperature under biphasic conditions (e.g., dichloromethane-water) with a buffered aqueous phase and a phase transfer agent like tetrabutylammonium (B224687) chloride acs.org. This method demonstrates high chemoselectivity, preventing overoxidation to carboxylic acids acs.org.

Another effective reagent for the selective oxidation of primary alcohols to aldehydes is o-iodoxybenzoic acid (IBX) google.com. This method allows for the oxidation of primary alcohols to aldehydes without oxidizing other easily oxidizable groups and does not cleave the C-C bond of 1,2-diols, instead oxidizing them to α-ketols and α-diketones google.com. While specifically mentioned for 1,2-diols, its selectivity for primary alcohols suggests its potential for 1,8-octanediol to this compound conversion.

Research findings indicate that flavoprotein alcohol oxidase (AOX*) can perform selective double oxidation of diols, including 1,8-octanediol, to yield corresponding dialdehydes nih.gov. However, for longer diols like 1,8-octanediol, further oxidation into oxocarboxylic acids can occur nih.gov.

Oxidizing Agent/SystemSubstrate TypeProduct TypeSelectivity Notes

Process Optimization and Scale-Up Considerations

Specific detailed research findings on the process optimization and large-scale production of octane-1,8-dial are limited in the publicly available literature. However, general principles of chemical process optimization and scale-up apply.

Process optimization in chemical manufacturing aims to reduce costs, eliminate steps, improve yields, shorten cycle times, and enhance product quality. researchgate.net This often involves analyzing sensor data to predict optimal reaction conditions, such as temperature and pressure, to maximize yield and minimize waste. praxie.com For scale-up, it is crucial to consider factors that differ significantly between laboratory and industrial scales, such as heat dissipation, pressure management, and material handling. acs.org Production-scale vessels have longer heat-up and cool-down cycles, which can affect product properties. acs.org Analytical methods must also be established for the production environment to ensure consistent product specifications. acs.org

The transition from benchtop to production scale is not a simple linear multiplication of reactant quantities. acs.org Batch sizes are often determined by the material hardest to handle, and considerations for raw material sourcing (e.g., bio-renewable vs. synthetic) and their potential impact on the process are important. acs.org Machine learning and artificial intelligence are increasingly being explored in chemical production to optimize processes, predict outcomes, and enhance efficiency by analyzing vast datasets. praxie.com

Given the limited specific data for octane-1,8-dial, optimization efforts would likely focus on improving the yield and purity of the acetal (B89532) intermediate, and then optimizing the hydrolysis conditions for efficient conversion to the dialdehyde with minimal side reactions. Recycling of solvents and catalysts, and energy efficiency, would also be key considerations for industrial viability.

Stereoselective Synthesis of this compound Isomers

However, in the broader context of organic synthesis, stereoselective methods are critical for producing specific enantiomers or diastereomers of chiral compounds. Such methods often involve the use of chiral catalysts, asymmetric reactions, or resolution techniques to control the stereochemistry of newly formed chiral centers. Examples from related compounds, such as certain octanediols or other chiral lactones, illustrate the application of asymmetric dihydroxylation, enzymatic kinetic resolution, or chiral pool approaches for achieving stereocontrol. acs.orgbeilstein-journals.orgfrontiersin.orgresearchgate.net If chiral derivatives of this compound were desired, these general strategies would likely be explored, but specific methodologies for octane-1,8-dial are not detailed in the available information.

Reactivity and Derivatization of Octanedial

Nucleophilic Addition Reactions

Aldehydes are highly reactive towards nucleophilic addition due to the significant polarity of the carbonyl (C=O) bond, where the carbon atom carries a partial positive charge, making it an electrophilic site. Octanedial, possessing two such electrophilic centers, can undergo single or double nucleophilic addition reactions. quora.comlibretexts.orgsavemyexams.comksu.edu.sa

Common nucleophiles that react with aldehydes include:

Hydrides: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) add hydride ions (H⁻) to the carbonyl carbons, leading to the formation of primary alcohols. For this compound, this would result in 1,8-octanediol (B150283). frontiersin.orgnih.gov

Cyanide Ions: The addition of cyanide (CN⁻) to aldehydes forms cyanohydrins. In the case of this compound, this could lead to the formation of a dicyanohydrin. savemyexams.com

Alcohols: Alcohols can add to aldehyde groups to form hemiacetals, and with an excess of alcohol and acid catalysis, further reaction yields stable acetals. This compound can form cyclic or polymeric acetals depending on the reaction conditions and the type of alcohol used. wikipedia.org

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong carbon nucleophiles that add to aldehydes, followed by hydrolysis, to produce alcohols. ksu.edu.sa

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol, or can undergo subsequent elimination to form a C=Nu double bond. libretexts.org

Aldol (B89426) Condensation Chemistry

Aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate ion (derived from an α-hydrogen-containing carbonyl compound) with another carbonyl compound, followed by dehydration to yield an α,β-unsaturated carbonyl product. masterorganicchemistry.comnih.govrsc.orgmasterorganicchemistry.com

This compound, with its α-hydrogens adjacent to both aldehyde groups, is particularly prone to intramolecular aldol condensation. This intramolecular reaction leads to the formation of cyclic products. Five- and six-membered rings are generally favored due to their lower ring strain, making them thermodynamically more stable. masterorganicchemistry.comdoubtnut.comlibretexts.orgjove.compressbooks.pub For this compound, an intramolecular aldol condensation could yield cyclic α,β-unsaturated aldehydes.

Cyclization Reactions

Beyond aldol condensation, this compound's difunctional nature allows for various other cyclization reactions, often involving reactions with difunctional nucleophiles.

Reaction with Diamines: Dialdehydes can react with diamines to form macrocyclic imines (Schiff bases), which can then be reduced to macrocyclic amines. The size and shape of the resulting macrocycle depend on the chain length of both the dialdehyde (B1249045) and the diamine. nih.govrsc.orgchemmethod.com

Cyclization with Nitromethane: Dialdehydes can undergo cyclization reactions with nitromethane, leading to the formation of cyclic nitro compounds. uni.lucdnsciencepub.comcdnsciencepub.com

Chemoselective Cyclization: Research has shown that certain dialdehydes can participate in chemoselective cyclization reactions with unprotected peptides and proteins, reacting specifically with primary amines and thiols to form stable cyclic structures. This principle could be extended to this compound, depending on the specific reaction conditions and the presence of suitable nucleophilic sites. nih.govresearchgate.net

Polymerization Chemistry Initiated by this compound

As a dialdehyde, this compound can serve as a monomer in polymerization reactions, particularly condensation polymerization, where small molecules (like water) are eliminated during the formation of the polymer chain.

Polyimine Formation: this compound can react with diamines to form polyimines (also known as poly(Schiff bases)). This polycondensation reaction can be a sustainable alternative to classical solvent-based polymerization, sometimes offering higher conversion and shorter reaction times. rsc.orgrsc.orgd-nb.inforsc.orgrsc.orgresearchgate.netresearchgate.netmakingmolecules.com

Polyacetal Formation: Dialdehydes can polymerize to form polyacetals, especially under anhydrous conditions and with appropriate initiators. These polymers can exhibit properties such as thermal stability, fusibility, and solvent resistance. libretexts.orggoogle.com

Multicomponent Polymerization: this compound can participate in multicomponent polymerization reactions, for instance, with diamines and trimethylsilyl (B98337) cyanide, to produce functional polymers like poly(α-aminonitrile)s. tandfonline.com

Redox Transformations of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction. This compound, having two aldehyde groups, can undergo these transformations at both ends of the molecule.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. Common oxidizing agents include chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), Tollens' reagent (ammoniacal silver nitrate), and Fehling's solution. For this compound, complete oxidation would yield octane-1,8-dioic acid (suberic acid). nih.govrsc.orgatamanchemicals.comcapes.gov.brmsu.edu

Reduction: Aldehydes can be reduced to primary alcohols. This can be achieved using various reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Ni, Pd, or Pt). The reduction of this compound would yield 1,8-octanediol. ksu.edu.safrontiersin.orgnih.govrsc.orgcapes.gov.br

Formation of this compound Derivatives

This compound's aldehyde groups allow for the formation of various derivatives through reactions with nitrogen-containing nucleophiles.

Imines: Imines (also known as Schiff bases) are formed by the condensation reaction between an aldehyde and a primary amine (R-NH₂), with the elimination of a water molecule. This reaction is typically acid-catalyzed and reversible. wikipedia.orgrsc.orgresearchgate.nettandfonline.comrsc.org this compound can react with primary monoamines to form di-imines, or with diamines to form cyclic imines or polyimines, depending on the stoichiometry and reaction conditions.

Enamines: Enamines are formed when an aldehyde (or ketone) containing an α-hydrogen reacts with a secondary amine (R₂NH), also with the loss of water. Enamines are considered nitrogen analogs of enols and are important nucleophilic intermediates in organic synthesis. masterorganicchemistry.comnih.govd-nb.inforsc.orgmakingmolecules.com Given that this compound possesses α-hydrogens, it can form enamines with secondary amines.

Summary of Reactivity and Derivatives

Reaction TypeReagents/ConditionsTypical ProductsNotes
Nucleophilic Addition Hydrides (NaBH₄, LiAlH₄), Cyanides (HCN/NaCN), Alcohols, OrganometallicsPrimary Alcohols, Cyanohydrins, Hemiacetals/Acetals, Substituted AlcoholsThis compound allows for double additions.
Aldol Condensation Dilute acid or base, heat (for condensation)Cyclic α,β-unsaturated aldehydesIntramolecular reaction favored for 5- and 6-membered rings.
Cyclization Diamines, Nitromethane, Specific nucleophilesMacrocyclic imines/amines, Cyclic nitro compounds, Heterocyclic structuresFormation of rings due to difunctional nature.
Polymerization Diamines, other difunctional monomersPolyimines, Polyacetals, Poly(α-aminonitrile)sCondensation polymerization, can lead to thermally stable and solvent-resistant polymers.
Redox Transformations Oxidizing agents (KMnO₄, CrO₃, Tollens'), Reducing agents (NaBH₄, LiAlH₄, H₂/catalyst)Dicarboxylic acids (Oxidation), Primary alcohols (Reduction)This compound oxidizes to suberic acid; reduces to 1,8-octanediol.
Derivative Formation Primary amines, Secondary aminesImines (Schiff bases), EnaminesImines from primary amines; Enamines from secondary amines (requires α-hydrogens).

Acetals and Related Compounds

Aldehydes, including dialdehydes like this compound, readily undergo addition reactions with alcohols to form hemiacetals and subsequently acetals. This process is typically catalyzed by acid nih.govmitoproteome.orgnih.govnih.govfishersci.ca. The reaction proceeds in a stepwise manner, where the aldehyde carbonyl is first protonated, followed by nucleophilic attack by an alcohol molecule to form a hemiacetal. Further protonation of the hemiacetal's hydroxyl group and elimination of water, followed by a second nucleophilic attack by another alcohol molecule and deprotonation, yields the stable acetal (B89532) nih.govnih.govnih.gov.

For dialdehydes such as this compound, the presence of two aldehyde groups allows for the formation of mono- or bis-acetals depending on the stoichiometry and reaction conditions. When a diol is used, intramolecular cyclization can occur, leading to the formation of cyclic acetals nih.govfishersci.canih.govwikipedia.org. This intramolecular reaction is often more facile and entropically favorable compared to intermolecular reactions with two separate alcohol molecules, as it reduces the total number of molecules in the system nih.govfishersci.canih.gov.

Acetals are characterized by their stability in neutral to strongly basic environments, making them valuable as protecting groups for aldehyde functionalities in multi-step syntheses mitoproteome.orgnih.govnih.govnih.gov. However, they can be readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid mitoproteome.orgnih.govnih.govwikipedia.org. The reversibility of acetal formation necessitates the removal of water from the reaction mixture to drive the equilibrium towards product formation, often achieved through techniques like azeotropic distillation or the use of desiccants nih.govfishersci.ca.

Table 1: General Acetal Formation from Aldehydes

Reactant (Aldehyde)Alcohol TypeProduct TypeCatalystConditionsNotes
RCHOROH (1 equivalent)HemiacetalAcidReversibleIntermediate stage nih.govmitoproteome.orgnih.gov
RCHOROH (2 equivalents)AcetalAcidWater removal requiredStable under basic conditions nih.govmitoproteome.orgnih.govfishersci.ca
R(CHO)2 (Dialdehyde)DiolCyclic AcetalAcidWater removal requiredIntramolecular reaction, often facile nih.govfishersci.canih.govwikipedia.org

Carboxylic Acid and Alcohol Derivatives

This compound, being a dialdehyde, can undergo both oxidation to form dicarboxylic acids and reduction to yield diols. These transformations are fundamental in organic chemistry and allow for the modification of the carbon chain while altering the terminal functional groups.

Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids due to the presence of a hydrogen atom on the carbonyl carbon, which can be abstracted mpg.de. For this compound, this oxidation results in the formation of 1,8-octanedioic acid (suberic acid). Various oxidizing agents can facilitate this conversion. Common methods include the use of strong oxidizing agents such as chromic acid (often generated in situ from chromium trioxide, CrO₃, in aqueous acid, known as Jones Reagent) or potassium/sodium dichromate(VI) in dilute sulfuric acid mpg.dewikipedia.orgfishersci.no.

The oxidation typically proceeds efficiently, converting the aldehyde groups to carboxyl groups. When primary alcohols are oxidized to carboxylic acids, the reaction often proceeds through an aldehyde intermediate, which is then further oxidized. In the case of aldehydes, a single oxidation step is sufficient wikipedia.orgfishersci.no. To ensure complete oxidation to the dicarboxylic acid, an excess of the oxidizing agent is commonly employed, and the reaction mixture is often heated under reflux to prevent the escape of any intermediate aldehydes wikipedia.org.

Table 2: Oxidation of Aldehydes to Carboxylic Acids

Starting MaterialProduct (from this compound)Oxidizing AgentNotes
Aldehyde (RCHO)Carboxylic Acid (RCOOH)CrO₃/H₂SO₄ (Jones Reagent) mpg.deEffective for aldehydes; ketones are generally inert mpg.de
Aldehyde (RCHO)Carboxylic Acid (RCOOH)K₂Cr₂O₇ or Na₂Cr₂O₇ in H₂SO₄ wikipedia.orgRequires excess oxidizing agent; reflux often used wikipedia.org
Alcohol Derivatives

The reduction of aldehydes yields primary alcohols. This compound, with its two aldehyde groups, can be reduced to 1,8-octanediol. This transformation involves the addition of hydrogen across the carbonyl double bonds. Two commonly used metal hydride reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) nih.govuni.lu.

Sodium borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like water or ethanol (B145695). It is effective for reducing aldehydes and ketones to their corresponding alcohols nih.govuni.luthegoodscentscompany.com. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent. While also capable of reducing aldehydes and ketones, its stronger reducing power extends to carboxylic acids and esters, converting them to primary alcohols nih.govuni.lusigmaaldrich.com. Therefore, for selective reduction of this compound to 1,8-octanediol without affecting potential carboxylic acid functionalities (if present elsewhere in a complex molecule), NaBH₄ might be preferred. However, for a straightforward reduction of the dialdehyde, either can be used, with LiAlH₄ requiring careful hydrolysis of the alkoxide salt intermediate in a separate step uni.lu.

The mechanism of reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation of the alkoxide ion yields the alcohol nih.govuni.lu.

Table 3: Reduction of Aldehydes to Alcohols

Starting MaterialProduct (from this compound)Reducing AgentNotes
Aldehyde (RCHO)Primary Alcohol (RCH₂OH)NaBH₄Milder, used in protic solvents nih.govuni.luthegoodscentscompany.com
Aldehyde (RCHO)Primary Alcohol (RCH₂OH)LiAlH₄Stronger, also reduces carboxylic acids/esters; requires work-up nih.govuni.lusigmaaldrich.com

Applications and Functionalization of Octanedial and Its Derivatives

Role in Materials Science and Polymer Chemistry

The dual reactivity of octanedial makes it a valuable component in the field of polymer chemistry, where it can be employed both as a cross-linking agent to modify existing polymer systems and as a monomeric unit to create novel polymer architectures.

Cross-linking Agents in Polymer Systems

Cross-linking is a chemical process that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. Dialdehydes, such as this compound, are effective cross-linking agents for polymers containing nucleophilic functional groups, such as hydroxyl or amino groups.

The aldehyde groups of this compound can react with these functional groups on adjacent polymer chains, forming stable linkages. The length of the this compound carbon chain influences the flexibility and density of the cross-linked network. A longer chain, like that of this compound, can provide greater flexibility to the polymer matrix compared to shorter-chain dialdehydes. This property is particularly advantageous in applications requiring materials with a balance of rigidity and elasticity. Research in this area often focuses on optimizing the degree of cross-linking to achieve desired material properties.

Polymer SystemFunctional GroupPotential Effect of this compound Cross-linking
Poly(vinyl alcohol) (PVA)Hydroxyl (-OH)Increased water resistance and mechanical strength
ChitosanAmino (-NH2) and Hydroxyl (-OH)Enhanced stability in acidic media and improved film-forming properties
GelatinAmino (-NH2)Improved thermal stability and gel strength

Monomeric Units in Novel Polymer Architectures

Beyond its role as a cross-linker, this compound can also serve as a monomer in polymerization reactions. Through reactions such as polycondensation with other bifunctional monomers, like diamines or diols, this compound can be incorporated into the main chain of a polymer. This allows for the synthesis of novel polymers with tailored properties.

For instance, the reaction of this compound with a diamine would result in a polyimine (also known as a Schiff base polymer). The properties of such a polymer, including its thermal stability, solubility, and potential for further functionalization, would be directly influenced by the long aliphatic chain of the this compound unit. These polymers may find applications in areas such as specialty adhesives, coatings, and advanced materials. The flexibility imparted by the eight-carbon chain is a key feature that researchers can exploit when designing new polymers for specific applications.

Contributions to Fine Chemical Synthesis

In the realm of fine chemical synthesis, the reactivity of this compound's aldehyde groups makes it a valuable intermediate and precursor for the construction of more complex molecules, including heterocyclic compounds and other specialty chemicals.

Precursors for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in pharmaceuticals, agrochemicals, and materials science. Dialdehydes are well-established precursors for the synthesis of a variety of heterocyclic systems.

This compound can undergo intramolecular or intermolecular cyclization reactions with appropriate reagents to form various heterocyclic structures. For example, reaction with hydrazines could lead to the formation of large-ring diazine derivatives, while reaction with ammonia (B1221849) or primary amines in the presence of a reducing agent could yield macrocyclic polyamines. The eight-carbon chain of this compound would form a flexible backbone for these cyclic structures, influencing their conformation and potential host-guest chemistry.

ReactantResulting Heterocyclic ClassPotential Ring Size
HydrazineDiazine derivativeLarge macrocycle
Ammonia/Primary Amine (with reduction)Azacyclophane/Macrocyclic PolyamineLarge macrocycle
β-Diketones or β-KetoestersSubstituted cyclic ethers or lactones (via subsequent reactions)Varies with reaction conditions

Intermediates in Specialty Chemical Production

The bifunctionality of this compound also positions it as a useful intermediate in the multi-step synthesis of specialty chemicals. Its aldehyde groups can be selectively transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or nitriles. This allows for the introduction of functionality at both ends of an eight-carbon chain.

For example, the oxidation of this compound would yield suberic acid, an important dicarboxylic acid used in the production of polyamides and polyesters. Conversely, reduction would produce 1,8-octanediol (B150283), a diol used in the synthesis of polyesters and polyurethanes. The ability to serve as a precursor to these and other difunctional C8 compounds underscores the role of this compound as a versatile intermediate in the chemical industry.

Potential Biomedical and Pharmaceutical Applications

While research into the specific biomedical and pharmaceutical applications of this compound is still emerging, the known reactivity of dialdehydes suggests several promising avenues for investigation. The biocompatibility and biodegradability of polymers and other materials derived from this compound would be a critical factor in these applications.

One area of potential is in the development of biodegradable hydrogels for tissue engineering and drug delivery. By using this compound to cross-link biocompatible polymers such as gelatin or chitosan, it may be possible to create hydrogels with controlled degradation rates and mechanical properties suitable for supporting cell growth or for the sustained release of therapeutic agents. The length of the this compound cross-linker could be tuned to control the mesh size of the hydrogel network, thereby influencing diffusion and degradation characteristics.

Furthermore, the ability of this compound to react with amine groups on proteins suggests its potential use as a bioconjugation agent. For instance, it could be used to immobilize enzymes onto solid supports, enhancing their stability and reusability for biocatalysis. In the pharmaceutical context, this compound derivatives could be explored as linkers in antibody-drug conjugates, although extensive research would be required to establish the stability and efficacy of such linkages in a biological environment.

Exploration in Drug Design and Synthesis

The aldehyde functional group, while sometimes considered a liability in drug design due to its reactivity, is increasingly being explored for its potential to form covalent bonds with biological targets, leading to potent and targeted therapies. bohrium.com The linear eight-carbon backbone of this compound offers a flexible scaffold that could be functionalized to create a variety of drug candidates.

Potential as a Scaffold for Bioactive Molecules:

This compound can serve as a starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. frontiersin.org The dialdehyde (B1249045) functionality allows for cyclization reactions with a range of reagents to form diverse ring systems. For instance, reaction with hydrazines could yield pyridazines, while condensation with beta-dicarbonyl compounds could lead to the formation of carbocyclic rings. The long aliphatic chain could be exploited to enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Derivatives with Pharmacological Activity:

While no specific pharmacological activities of this compound derivatives are documented, the derivatization of its aldehyde groups could lead to compounds with therapeutic potential. For example, conversion of the aldehydes to imines or oximes could generate molecules with altered biological activities. The long hydrocarbon chain could also be a basis for the synthesis of fatty acid analogs or other lipid-like molecules with roles in metabolic pathways.

Potential Derivative ClassSynthetic PrecursorPotential Therapeutic AreaRationale
Bis-imines/Schiff BasesPrimary aminesAntimicrobial, AnticancerImines are known pharmacophores in various drug classes.
Bis-hydrazonesHydrazine derivativesAnticonvulsant, AntidepressantHydrazone moieties are present in several CNS-active drugs.
Heterocyclic compounds (e.g., pyridazines)HydrazinesCardiovascular, Anti-inflammatoryPyridazine rings are found in a number of bioactive molecules.
Long-chain diamines (via reductive amination)Ammonia/amines and a reducing agentEnzyme inhibitors, GPCR ligandsLong-chain diamines can mimic natural substrates or ligands.
Table 1: Hypothetical this compound Derivatives in Drug Design.

Bio-conjugation and Ligand Development

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. researchgate.net Aldehydes are valuable functional groups in bioconjugation due to their ability to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form Schiff bases. This reaction is often followed by reduction to form a stable secondary amine linkage.

This compound as a Homobifunctional Crosslinker:

With two aldehyde groups separated by a flexible eight-carbon spacer, this compound can act as a homobifunctional crosslinking agent. chempoint.com This would allow for the intramolecular or intermolecular crosslinking of proteins and other biomolecules. chempoint.com Such crosslinking can be used to:

Stabilize protein structures: By introducing covalent bonds, the tertiary and quaternary structures of proteins can be stabilized for structural studies or to enhance their stability in various applications.

Study protein-protein interactions: Crosslinking can "freeze" transient interactions between proteins, allowing for their identification and characterization.

Immobilize enzymes: Covalently attaching enzymes to solid supports is a common strategy to improve their reusability and stability in industrial processes.

The length of the this compound spacer could be advantageous for crosslinking distant amine residues within a protein or between interacting proteins.

Ligand Development:

In the context of ligand development, the aldehyde groups of this compound could be used to attach it to a carrier protein to generate an immune response for antibody production. Furthermore, derivatives of this compound could be synthesized to incorporate other reactive handles for "click chemistry" or other bioorthogonal reactions, expanding its utility in creating complex bioconjugates. libretexts.org

Bioconjugation ApplicationReactantResulting LinkagePotential Utility
Protein CrosslinkingPrimary amines (e.g., lysine)Schiff base (reducible to secondary amine)Stabilization of protein structure, study of protein interactions.
ImmobilizationAmine-functionalized surfacesSchiff base (reducible to secondary amine)Creation of reusable biocatalysts, biosensors.
Peptide ModificationN-terminal amine of peptidesSchiff base (reducible to secondary amine)Labeling of peptides for imaging or diagnostics.
Table 2: Potential Bioconjugation Applications of this compound.

Emerging Applications in Other Scientific Domains

The versatility of the dialdehyde functionality in this compound suggests its potential use in materials science and polymer chemistry, although specific examples are not readily found in the literature.

Polymer Synthesis and Modification:

This compound could potentially be used as a monomer in polymerization reactions. For example, condensation reactions with diols could form polyacetals, a class of polymers with applications as engineering thermoplastics. Furthermore, its crosslinking ability could be utilized to modify the properties of existing polymers. For instance, incorporating this compound into polymer films could enhance their mechanical strength and solvent resistance. paint.org

Materials Science:

In materials science, dialdehydes are used to functionalize surfaces and nanoparticles. The aldehyde groups of this compound could be reacted with amine-functionalized surfaces to create a hydrophobic eight-carbon chain coating. This could be useful for modifying the surface properties of materials for applications in areas such as microfluidics or biomaterials. The long aliphatic chain could also be a component in the synthesis of surfactants or other amphiphilic molecules.

Theoretical Chemistry and Computational Modeling of Octanedial

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of octanedial that arise from its electronic structure. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting the molecule's stability and reactivity.

Key electronic properties of this compound that can be elucidated through quantum chemical investigations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. For aldehydes, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atoms, while the LUMO is typically the π* anti-bonding orbital of the carbonyl group.

Furthermore, these calculations can map the electrostatic potential surface, revealing the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the two aldehyde groups are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the carbonyl carbons are electron-deficient and thus prone to nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) charge analyses can quantify the partial charges on each atom, offering a more detailed view of the molecule's polarity.

Table 1: Illustrative Quantum Chemical Descriptors for Aliphatic Aldehydes

DescriptorTypical Calculated Value RangeSignificance
HOMO Energy-9.5 to -10.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy+1.0 to +2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap10.5 to 12.5 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.5 to 3.0 DQuantifies the overall polarity of the molecule.
Partial Charge on Carbonyl Carbon+0.4 to +0.6 eIndicates the electrophilicity of the carbonyl group.
Partial Charge on Carbonyl Oxygen-0.4 to -0.6 eIndicates the nucleophilicity of the carbonyl group.

Note: The values in this table are illustrative for simple aliphatic aldehydes and may vary for this compound depending on its conformation and the computational method used.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, researchers can elucidate detailed reaction mechanisms and predict the kinetics of various transformations.

For a dialdehyde (B1249045) like this compound, several reaction types are of interest. These include nucleophilic additions to the carbonyl groups, aldol-type reactions where one aldehyde enolizes and attacks the other, and oxidation or reduction processes. Computational studies can model the step-by-step pathway of these reactions, providing the geometries of all stationary points along the reaction coordinate.

The activation energies for different reaction pathways can be calculated, allowing for the prediction of the most favorable mechanism under specific conditions. For instance, in a reaction with a nucleophile, computational models can determine whether the attack is more likely to occur at one of the terminal aldehyde groups and can predict the stereochemical outcome if chiral centers are formed.

Kinetic parameters, such as rate constants, can be estimated using transition state theory (TST) in conjunction with the calculated activation energies. These theoretical predictions can be invaluable for understanding and optimizing experimental reaction conditions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes the positions and velocities of atoms as a function of time.

In the context of this compound, MD simulations can be used to investigate its behavior in different environments. For example, in an aqueous solution, simulations can reveal the hydration structure around the aldehyde groups and the hydrophobic interactions of the octyl chain. This information is crucial for understanding its solubility and how it might interact with other solutes.

The interactions of this compound with surfaces or within larger molecular assemblies can also be modeled. For instance, the adsorption of this compound onto a catalytic surface could be simulated to understand the initial steps of a heterogeneous catalytic reaction. Similarly, its interaction with a protein binding site could be modeled to explore its potential biological activity.

Key outputs from MD simulations include radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and transport properties like the diffusion coefficient.

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound in Water

ParameterDescriptionPotential Insights
Force FieldSet of parameters describing the potential energy of the system.Crucial for accurate simulation of molecular interactions.
Simulation TimeThe duration of the simulation.Needs to be long enough to sample relevant molecular motions.
Temperature and PressureControlled to mimic experimental conditions.Affects the dynamics and conformational sampling of the molecule.
Solvent ModelRepresentation of water molecules.Influences the hydration of this compound and its conformational preferences.

Conformational Analysis and Stereochemical Predictions

The flexibility of the eight-carbon chain in this compound means that it can adopt a multitude of conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and the energy barriers between them. Computational methods are well-suited for this task, as they can systematically explore the conformational landscape of the molecule.

By rotating the various carbon-carbon single bonds, different conformers of this compound can be generated. The relative energies of these conformers can then be calculated using quantum chemical methods. The stability of each conformer is influenced by a combination of factors, including torsional strain (eclipsing interactions between bonds on adjacent atoms) and steric strain (repulsive interactions between non-bonded atoms that are close in space).

For this compound, particular interest lies in the relative orientation of the two terminal aldehyde groups. They can be oriented in a way that allows for intramolecular interactions, such as hydrogen bonding with a water molecule, or they can be far apart in a more extended conformation. The balance between these intramolecular forces and interactions with the surrounding environment will determine the predominant conformation.

If reactions involving this compound lead to the formation of new stereocenters, computational models can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the diastereomeric or enantiomeric excess can be estimated.

Development of Predictive Models for this compound Reactivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural or quantum chemical properties of this compound with its reactivity or biological activity. These models are particularly useful for screening large numbers of related compounds and for designing new molecules with desired properties.

For aldehydes, QSAR models have been developed to predict various endpoints, including toxicity and skin sensitization potential. These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. Descriptors relevant to the reactivity of this compound could include its octanol-water partition coefficient (logP) as a measure of hydrophobicity, as well as quantum chemical descriptors like LUMO energy (related to electrophilicity) and atomic charges.

The development of a predictive model for the reactivity of this compound in a specific chemical reaction would involve:

Generating a dataset of related dialdehydes with known experimental reactivity data.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the reactivity of this compound and to understand which molecular features are most important for its chemical behavior.

Analytical Methodologies for Octanedial Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating octanedial from complex matrices and for assessing its purity. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for these purposes.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.

For the analysis of this compound, a capillary column is often employed, providing high resolution and separation efficiency. A common stationary phase is a nonpolar or mid-polar polysiloxane, such as one containing 5% phenyl and 95% methylpolysiloxane. The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) is widely used due to its high sensitivity to organic compounds.

Key parameters for the GC analysis of this compound include the column temperature program, carrier gas flow rate, and injector temperature. A typical temperature program might start at a lower temperature to allow for the elution of more volatile components, followed by a gradual increase to elute this compound and other less volatile compounds.

Table 1: Illustrative GC Parameters for this compound Analysis

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 80°C, ramped at 10°C/min to 180°C, then at 20°C/min to 300°C, hold for 5 minutes

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex aqueous samples. The separation mechanism in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For underivatized aldehydes, reversed-phase HPLC is commonly used. A C18 column is a popular choice for the stationary phase, offering good retention and separation of moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Detection in HPLC can be achieved using various detectors. A Ultraviolet-Visible (UV-Vis) detector is commonly used, especially after derivatization of the aldehyde groups with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). This derivatization not only enhances detection sensitivity but also improves chromatographic separation.

Table 2: Example HPLC Conditions for the Analysis of DNPH-Derivatized this compound

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water
Detector UV-Vis at 360 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aldehyde protons (CHO) are highly deshielded and appear at a characteristic downfield chemical shift, typically in the range of 9.7-9.8 ppm. The protons on the carbons adjacent to the carbonyl groups (α-protons) will also have a distinct chemical shift, usually around 2.4-2.5 ppm. The remaining methylene (B1212753) protons in the alkyl chain will appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the aldehyde groups are highly deshielded and will appear at a chemical shift of around 202 ppm. The carbons alpha to the carbonyl groups will resonate at approximately 43-44 ppm, while the other methylene carbons in the chain will have chemical shifts in the range of 21-30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1, C8 (CHO)~202.5
C2, C7~43.9
C3, C6~22.0
C4, C5~29.1

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) may be observed, although it can be weak for aldehydes. The fragmentation pattern will show characteristic losses, such as the loss of a CHO group (29 Da) or cleavage of the alkyl chain.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to its functional groups. fiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong, characteristic absorption band for the C=O stretch of the aldehyde groups in the region of 1720-1740 cm⁻¹. Another key feature is the C-H stretch of the aldehyde proton, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl chain.

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. umsl.edu The C=O stretch in the Raman spectrum of this compound is also expected in the 1720-1740 cm⁻¹ region. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing complementary information. umsl.edu

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (CHO)C=O Stretch1720 - 1740
Aldehyde (CHO)C-H Stretch2720 & 2820
Alkyl (CH₂)C-H Stretch2850 - 2960
Alkyl (CH₂)C-H Bend1450 - 1470

Advanced Analytical Techniques for Trace Analysis

The accurate quantification of this compound at trace levels in various matrices presents significant analytical challenges due to its high reactivity, polarity, and potential for instability. und.edu Advanced analytical techniques are essential to achieve the low detection limits required for environmental monitoring and biological studies. These methods often involve a derivatization step to enhance the stability and detectability of the aldehyde functional groups, followed by sophisticated chromatographic and spectrometric analysis.

The direct determination of this compound in complex samples is often hindered by its presence at very low concentrations and its propensity to react or degrade during sample collection and preparation. und.edu To overcome these limitations, derivatization is a widely employed strategy. nih.gov This process involves reacting the carbonyl groups of this compound with a specific reagent to form a more stable, less polar, and more easily detectable derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the trace analysis of aldehydes like this compound, a derivatization step is typically necessary to improve their volatility and thermal stability for GC analysis. sigmaaldrich.com

One common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comjst.go.jp PFBHA reacts with the aldehyde groups of this compound to form stable oxime derivatives. sigmaaldrich.com These derivatives are highly volatile and can be readily separated by gas chromatography. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the this compound-PFBHA derivative, even in complex matrices. nih.gov The negative ion chemical ionization (NCI) mode in MS can be particularly sensitive for these halogenated derivatives, offering very low detection limits. jst.go.jpnih.gov

Another derivatization agent used for GC-MS analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH). nih.gov While more commonly associated with HPLC methods, DNPH derivatives can be analyzed by GC-MS, which can provide excellent sensitivity, with detection limits in the picogram range per injection. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-performance liquid chromatography (HPLC) is another cornerstone technique for the trace analysis of aldehydes. This method is particularly suitable for less volatile compounds and avoids the high temperatures of GC that might degrade sensitive analytes. nih.gov

The most prevalent derivatizing agent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH). nih.govauroraprosci.comwaters.com Air or water samples containing this compound can be passed through a cartridge coated with DNPH, where the dialdehyde (B1249045) reacts to form its corresponding bis-dinitrophenylhydrazone. auroraprosci.comhitachi-hightech.com This derivative is highly stable and possesses a strong chromophore, making it readily detectable by a UV-Vis detector at wavelengths around 360 nm. auroraprosci.comwaters.com The resulting derivatives are then eluted from the cartridge and analyzed by reversed-phase HPLC. auroraprosci.com The use of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis times compared to traditional HPLC. waters.com

For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the confident identification of the this compound-DNPH derivative based on its mass-to-charge ratio and fragmentation pattern, minimizing interferences from the sample matrix. nih.gov

For dicarbonyl compounds, derivatization with o-phenylenediamine (B120857) (OPD) to form quinoxaline (B1680401) derivatives is also a viable strategy. nih.govmdpi.com These derivatives can be analyzed by HPLC with UV or mass spectrometric detection. mdpi.com

Solid Phase Microextraction (SPME) Coupled with GC-MS

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices. sigmaaldrich.com For aldehyde analysis, on-fiber derivatization can be employed. sigmaaldrich.com The SPME fiber is coated with a suitable stationary phase and a derivatizing agent, such as PFBHA. sigmaaldrich.com When exposed to the sample (e.g., headspace of a water sample or ambient air), this compound is adsorbed onto the fiber and simultaneously derivatized. sigmaaldrich.com The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis by GC-MS. This technique is simple, fast, and can achieve low detection limits. researchgate.net

Advanced Analytical Techniques for Trace this compound Analysis

TechniqueDerivatizing AgentPrincipleDetection MethodKey Advantages
GC-MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Forms volatile and thermally stable oxime derivatives of this compound. sigmaaldrich.comMass Spectrometry (MS), especially in Negative Chemical Ionization (NCI) mode. jst.go.jpnih.govHigh sensitivity and selectivity; provides structural information. nih.gov
HPLC/UPLC2,4-dinitrophenylhydrazine (DNPH)Forms stable dinitrophenylhydrazone derivatives with strong UV absorbance. auroraprosci.comwaters.comUV-Vis Detector, Mass Spectrometry (MS), Tandem MS (MS/MS). auroraprosci.comnih.govRobust and widely used; suitable for various sample matrices; UPLC offers rapid analysis. nih.govwaters.com
SPME-GC-MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Solvent-free extraction and on-fiber derivatization for preconcentration. sigmaaldrich.comMass Spectrometry (MS). researchgate.netFast, simple, and sensitive sample preparation. researchgate.net
HPLC-MS/MSo-phenylenediamine (OPD)Forms quinoxaline derivatives, suitable for dicarbonyl compounds. nih.govmdpi.comTandem Mass Spectrometry (MS/MS). mdpi.comHigh specificity for dicarbonyls; excellent for complex biological matrices. nih.gov

Environmental Fate and Degradation of Octanedial

Biodegradation Pathways in Aquatic and Terrestrial Environments

The primary mechanism for the removal of octanedial from the environment is expected to be biodegradation. Microorganisms in soil and water can utilize it as a carbon and energy source, breaking it down into simpler, less harmful substances.

While specific studies on the microbial metabolism of this compound are limited, the degradation pathway can be reliably inferred from the well-documented metabolism of n-octane and other aliphatic compounds by various bacteria, notably species of Pseudomonas, Burkholderia, and Cupriavidus. ethz.chnih.gov The metabolic route for alkanes typically involves terminal oxidation to an alcohol, then to an aldehyde, and finally to a carboxylic acid, which then enters the β-oxidation cycle. ethz.ch

In the case of this compound, it is already at the aldehyde oxidation state. Therefore, the principal enzymatic action would be the oxidation of its two aldehyde functional groups. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, a ubiquitous class of enzymes found in many microorganisms. nih.govessex.ac.uk These enzymes convert aldehydes to their corresponding carboxylic acids. The enzymatic degradation of this compound is thus expected to proceed via the following steps:

Oxidation to 8-oxooctanoic acid: One of the aldehyde groups is oxidized to a carboxyl group.

Oxidation to Octanedioic Acid (Suberic Acid): The second aldehyde group is subsequently oxidized to a carboxyl group, forming suberic acid.

Once formed, suberic acid can be further metabolized. It is activated by conversion to its coenzyme A (CoA) thioester, suberyl-CoA, which can then enter the β-oxidation pathway. This process sequentially shortens the carbon chain, yielding acetyl-CoA, which can then be funneled into the citric acid cycle for energy production. ethz.ch

The following table summarizes the key enzymes likely involved in the biodegradation of this compound.

Enzyme ClassSubstrateProductProbable Microorganism Genus
Aldehyde Dehydrogenase (ALDH)This compound8-oxooctanoic acidPseudomonas, Rhodococcus
Aldehyde Dehydrogenase (ALDH)8-oxooctanoic acidOctanedioic acid (Suberic Acid)Pseudomonas, Rhodococcus
Acyl-CoA SynthetaseOctanedioic acidSuberyl-CoAVarious bacteria
β-oxidation enzymesSuberyl-CoAAcetyl-CoA, shorter-chain dicarboxylic acidsVarious bacteria

This table is based on established metabolic pathways for related compounds.

The assessment of metabolite formation during the biodegradation of this compound would involve laboratory studies using soil or water samples containing active microbial populations. thisischemicalabortion.comnih.gov The primary and intermediate metabolites expected from the biodegradation of this compound are outlined below.

Primary Metabolite: The initial and most significant metabolite is expected to be octanedioic acid (suberic acid) . This dicarboxylic acid is less reactive and generally less toxic than the parent dialdehyde (B1249045).

Intermediate Metabolites: Subsequent degradation of suberic acid via β-oxidation would lead to the formation of shorter-chain dicarboxylic acids, such as adipic acid (hexanedioic acid) and succinic acid (butanedioic acid).

Final Products: Complete mineralization of this compound results in the formation of carbon dioxide (CO₂) and water (H₂O) under aerobic conditions. essex.ac.uk

Studies on related α,ω-diols, such as 1,8-octanediol (B150283), in organisms like Pseudomonas putida support the likelihood of β-oxidation being the central metabolic pathway for the resulting dicarboxylic acid. nih.gov

The following table illustrates the expected cascade of major metabolites from this compound degradation.

Compound NameChemical FormulaRole in Pathway
This compound C₈H₁₄O₂Parent Compound
8-Oxooctanoic acidC₈H₁₄O₃Intermediate Metabolite
Octanedioic acid (Suberic Acid)C₈H₁₄O₄Primary Metabolite
Hexanedioic acid (Adipic Acid)C₆H₁₀O₄Secondary Metabolite
Butanedioic acid (Succinic Acid)C₄H₆O₄Tertiary Metabolite
Carbon DioxideCO₂Final Mineralization Product

This table represents a hypothesized degradation pathway based on known biochemical principles.

Chemical Degradation Mechanisms

In addition to biodegradation, this compound can undergo chemical transformations in the environment, primarily through hydrolysis and photodegradation. These abiotic processes can occur in parallel with microbial activity.

In aqueous environments, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates). viu.ca This reaction involves the addition of a water molecule across the carbonyl double bond. For this compound, both aldehyde groups can be hydrated.

The hydrolysis of aldehydes is a reversible process and is catalyzed by both acids and bases. viu.ca Under typical environmental pH conditions (pH 5-9), the equilibrium for most aliphatic aldehydes lies towards the aldehyde form. However, the presence of the hydrated form can influence the compound's reactivity and bioavailability. The rate of hydrolysis is generally slow in neutral water but increases under acidic or alkaline conditions.

Environmental ConditionCatalystRelative Rate of Hydrolysis
Acidic (e.g., acid rain)H⁺Increased
Neutral (e.g., pure water)NoneSlow
Alkaline (e.g., some industrial effluents)OH⁻Increased

This table illustrates the general effect of pH on aldehyde hydrolysis.

Aliphatic aldehydes can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation through photolysis. This process involves the molecule breaking down upon absorbing light energy. The primary photochemical reactions for aliphatic aldehydes include cleavage of the C-C bond adjacent to the carbonyl group (Norrish Type I reaction) and intramolecular hydrogen abstraction. researchgate.net

Environmental Monitoring and Persistence Studies

Monitoring for aliphatic aldehydes like this compound in the environment typically involves sampling of air, water, or soil, followed by laboratory analysis. researchgate.netmdpi.cominase.org A common analytical technique involves derivatization of the aldehyde with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netmdpi.com These methods allow for the detection of trace levels of aldehydes.

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or removed. researchgate.net Due to its two reactive aldehyde groups, this compound is not expected to be highly persistent. Its susceptibility to biodegradation, hydrolysis, and photodegradation suggests a relatively short environmental half-life. However, persistence can be influenced by various environmental factors:

Temperature: Lower temperatures generally decrease the rates of both microbial degradation and chemical reactions, thus increasing persistence. researchgate.net

Oxygen Availability: Aerobic conditions are required for the efficient microbial oxidation of this compound. In anaerobic environments, degradation would be significantly slower.

Microbial Population: The presence and activity of adapted microbial communities will greatly influence the biodegradation rate.

Soil/Sediment Adsorption: While not expected to be a primary fate process due to its polarity, some adsorption to organic matter could occur, potentially reducing its availability for degradation.

While specific persistence data for this compound is not available, the high reactivity of aldehydes suggests that it would be less persistent than its corresponding alkane (n-octane). nih.gov

Remediation Strategies for this compound Contamination

The contamination of soil and water with industrial chemicals necessitates the development of effective remediation strategies to mitigate environmental and health risks. For this compound, a dialdehyde that may be introduced into the environment through industrial discharges, several remediation approaches can be considered based on the principles of aldehyde chemistry and established environmental cleanup technologies. These strategies primarily focus on the degradation or removal of the contaminant from the affected matrix.

Bioremediation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For aliphatic aldehydes like this compound, bioremediation is a promising and environmentally friendly approach. teamonebiotech.com

Microbial Degradation:

A variety of bacteria and fungi possess the enzymatic machinery to degrade aldehydes. The primary pathway for the aerobic biodegradation of aldehydes involves their oxidation to carboxylic acids, which are generally less toxic and more readily biodegradable. uniupo.it This transformation is catalyzed by enzymes known as aldehyde dehydrogenases (ALDHs). uniupo.itfebscongress.org In the case of this compound, it is anticipated that microorganisms would oxidize the two aldehyde functional groups to carboxylic acid groups, ultimately forming suberic acid. Suberic acid can then be further metabolized by microorganisms through pathways such as the β-oxidation cycle.

Research into the bioremediation of aldehyde-rich wastewater from industrial sources has demonstrated the efficacy of specific microbial consortia. For instance, customized biocultures containing strains of Pseudomonas putida, Bacillus subtilis, and Rhodococcus sp. have been successfully used to treat wastewater containing glutaraldehyde (B144438) and formaldehyde, indicating their potential applicability for other dialdehydes like this compound. teamonebiotech.com

Factors Influencing Bioremediation:

The efficiency of bioremediation is dependent on several environmental factors, including:

Nutrient Availability: Microorganisms require essential nutrients such as nitrogen and phosphorus for their growth and metabolic activity.

Oxygen Levels: Aerobic degradation of aldehydes is generally more rapid and complete than anaerobic degradation.

pH and Temperature: Optimal pH and temperature ranges are crucial for microbial activity.

Contaminant Concentration: High concentrations of aldehydes can be toxic to microorganisms, necessitating acclimatization or dilution.

Chemical Remediation

Chemical remediation methods involve the use of chemical reactions to transform contaminants into less hazardous compounds. For this compound contamination, chemical oxidation is a viable strategy.

Advanced Oxidation Processes (AOPs):

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Common AOPs that could be applied to this compound contamination include:

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with aldehydes or generate hydroxyl radicals to degrade them.

Fenton's Reagent: This system uses hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals.

UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide also generates hydroxyl radicals for contaminant degradation.

These processes would likely oxidize this compound to suberic acid and ultimately to carbon dioxide and water.

Neutralization:

For some aldehydes, neutralization agents can be used. For example, glycine-based products are commercially available to neutralize glutaraldehyde, rendering it non-hazardous. phoenix.gov While specific neutralizers for this compound are not documented, similar approaches could potentially be developed.

Physical Remediation

Physical remediation techniques aim to remove the contaminant from the environmental matrix without necessarily transforming it chemically.

Adsorption:

Adsorption onto activated carbon is a widely used method for removing organic contaminants from water. The porous structure of activated carbon provides a large surface area for the adsorption of molecules like this compound. Powdered activated carbon (PAC) can be added to water to adsorb aldehydes. unc.edu This method is effective for reducing the concentration of dissolved this compound in water.

Soil Washing:

For contaminated soils, soil washing can be employed. This ex-situ remediation technique involves excavating the contaminated soil and washing it with a liquid solution to extract the contaminants. The wash water, now containing the this compound, would then require further treatment using methods like bioremediation or chemical oxidation.

Interactive Data Table: Comparison of Remediation Strategies for Aldehyde Contamination

Remediation StrategyMechanismAdvantagesDisadvantages
Bioremediation Microbial degradation to less toxic compounds.Environmentally friendly, potentially lower cost.Can be slow, sensitive to environmental conditions.
Chemical Oxidation Transformation by strong oxidizing agents (e.g., O₃, ·OH).Rapid and effective for a wide range of contaminants.Can be costly, may produce byproducts.
Adsorption Physical removal of the contaminant from the matrix.High removal efficiency, applicable to various contaminants.Contaminant is transferred to another phase, requiring further disposal or regeneration.
Soil Washing Extraction of contaminants from soil using a washing solution.Effective for highly contaminated soils.An ex-situ method requiring excavation, generates contaminated wash water.

Biological Interactions and Biochemical Pathways Involving Octanedial

Mechanisms of Interaction with Biomolecules

The two aldehyde functional groups of octanedial are the primary sites of its chemical reactivity within a biological system. These groups can engage in covalent bond formation with several key biomolecules, potentially altering their structure and function.

Reaction with Amino Acids and Proteins

Aliphatic aldehydes are well-documented to react with the functional groups present in the side chains of amino acids, the building blocks of proteins. nih.gov This reactivity can lead to the formation of adducts and cross-links, which can have significant consequences for protein structure and function. nih.govyoutube.com The primary amine group of lysine (B10760008) and the sulfhydryl group of cysteine are particularly susceptible to reaction with aldehydes. researchgate.net

The reactions can result in the formation of Schiff bases with amine groups, which can then undergo further reactions to form stable cross-links. nih.gov Such modifications can occur both within a single protein molecule (intramolecular cross-linking) or between different protein molecules (intermolecular cross-linking). nih.gov These cross-linking events can lead to protein aggregation and a loss of normal physiological function. youtube.com

Table 1: Potential Reactions of this compound with Amino Acid Residues

Amino Acid Residue Functional Group Potential Reaction with Aldehyde Resulting Modification
Lysine Epsilon-amino group Schiff base formation Adducts, Intra/Intermolecular Cross-links
Arginine Guanidinium group Reactions leading to adducts Adduct formation
Cysteine Sulfhydryl group Thioacetal formation Adducts, Cross-links
Histidine Imidazole ring Michael addition (if unsaturated) Adduct formation
N-terminus Alpha-amino group Schiff base formation Protein modification

This table illustrates the general reactivity of aldehydes with amino acid residues; specific reaction kinetics for this compound are not available.

Interaction with Nucleic Acids

Aliphatic aldehydes, particularly smaller and more reactive ones, have been shown to interact with nucleic acids, leading to DNA damage. nih.govnih.gov The exocyclic amino groups of DNA bases, such as guanine, adenine, and cytosine, are susceptible to adduction by aldehydes. nih.gov This can result in the formation of various DNA adducts, which can interfere with DNA replication and transcription, potentially leading to mutations. acs.orgyoutube.com

Dialdehydes, due to their bifunctional nature, have the potential to form DNA-protein cross-links or inter-strand cross-links within the DNA double helix. researchgate.net Such lesions are particularly cytotoxic as they can block the progression of DNA polymerase during replication. youtube.com The interaction of aldehydes with DNA is a significant mechanism of their genotoxicity. nih.govnih.govresearchgate.net

Cellular Responses and Biological Activity

The covalent modification of proteins and nucleic acids by this compound is expected to trigger a variety of cellular responses. At high concentrations, the widespread damage to cellular macromolecules would likely lead to cytotoxicity and cell death. mdpi.comnih.gov Aliphatic aldehydes are known to induce cellular toxicity through mechanisms that include the disruption of cellular homeostasis, enzyme inactivation, and the induction of oxidative stress. nih.govnih.gov

At sub-lethal concentrations, cellular responses can be more specific. The modification of key signaling proteins can lead to the activation or inhibition of various signaling pathways. nih.gov For instance, aldehydes have been implicated in the activation of stress-response pathways. The cell possesses defense mechanisms to counteract the effects of aldehydes, including the action of specific enzymes that detoxify these reactive molecules. nih.gov

Metabolic Transformations in Biological Systems

In biological systems, aldehydes are typically metabolized through oxidation or reduction reactions. tandfonline.com The primary enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids are aldehyde dehydrogenases (ALDHs). nih.gov The ALDH superfamily of enzymes plays a crucial role in detoxifying both endogenous and exogenous aldehydes. nih.gov It is plausible that this compound would be a substrate for one or more ALDH isozymes, leading to its conversion to octanedioic acid.

Alternatively, the aldehyde groups of this compound could be reduced to hydroxyl groups by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), resulting in the formation of 1,8-octanediol (B150283). acs.org The balance between the oxidative and reductive pathways would depend on the specific cellular context, including the availability of cofactors such as NAD(P)+ and NAD(P)H.

Bioanalytical Detection of this compound and its Biotransformation Products

The detection and quantification of aldehydes in biological samples can be challenging due to their reactivity and volatility. nih.gov There are no specific bioanalytical methods reported in the literature for this compound. However, general methods for aldehyde detection could be adapted for this purpose.

These methods often involve derivatization of the aldehyde with a reagent to form a stable, detectable product. rsc.org Common derivatizing agents include hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansylhydrazine, which form fluorescent or UV-active hydrazones. rsc.org These derivatives can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by gas chromatography (GC). nih.govresearchgate.net

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) offers high sensitivity and selectivity for the analysis of aldehydes and their metabolites. mdpi.com Derivatization can also be employed to enhance ionization efficiency in MS. acs.org These techniques would be suitable for identifying and quantifying this compound and its potential biotransformation products, such as octanedioic acid and 1,8-octanediol, in biological matrices. mdpi.com

Table 2: Potential Bioanalytical Techniques for this compound Analysis

Analytical Technique Principle Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity Can separate this compound derivatives from other sample components. nih.gov
Gas Chromatography (GC) Separation based on volatility and boiling point Suitable for volatile aldehydes, may require derivatization for this compound.
Mass Spectrometry (MS) Detection based on mass-to-charge ratio Provides high sensitivity and structural information for identification and quantification. mdpi.com
Fluorescence Spectroscopy Detection of fluorescent derivatives Highly sensitive when used with fluorescent derivatizing agents like dansylhydrazine. rsc.org

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Octanedial, also known as octane-1,8-dial, is characterized as a colorless, oily liquid exhibiting a pungent odor. nih.gov Its synthesis is typically achieved through the oxidation of octane (B31449), often employing catalysts such as chromium oxide or manganese dioxide, followed by purification via distillation or recrystallization. nih.gov Key physical properties identified for this compound include a boiling point ranging from 153-155°C and a melting point of -20°C. nih.gov It demonstrates solubility in various organic solvents, such as ethanol (B145695) and dichloromethane, while being only slightly soluble in water. nih.gov

The established applications of this compound are diverse, primarily leveraging its bifunctional aldehyde groups. It serves as a crucial monomer in the production of a range of polymers, including polyesters, polyamides, and polyurethanes. nih.gov Furthermore, this compound is recognized as an intermediate in the synthesis of certain pharmaceutical compounds, notably antiviral and antibacterial agents. nih.gov Its chemical structure also finds utility in the flavor and fragrance industry, contributing to the production of various flavor and fragrance compounds, such as vanillin (B372448) and other aldehydes. nih.gov

Identification of Remaining Research Challenges

Despite the identified applications and understanding of its basic properties, several research challenges persist for this compound. A primary challenge lies in optimizing its synthesis pathways to enhance efficiency, selectivity, and environmental sustainability. Current methods, while effective, may present opportunities for improvement in terms of yield, purity, and the reduction of by-products. The broad nature of its applications suggests a need for more detailed, application-specific research into its behavior and reactivity within complex chemical systems. For instance, a deeper understanding of the polymerization kinetics and mechanisms when this compound acts as a monomer is crucial for tailoring polymer properties. Similarly, the precise role and reaction pathways of this compound in the synthesis of specific pharmaceutical agents warrant further elucidation to maximize therapeutic efficacy and minimize side reactions. The lack of extensive public domain research detailing complex reaction schemes or advanced material characterization specific to this compound indicates a gap in comprehensive understanding beyond its basic intermediate function.

Proposed Future Research Directions for this compound Studies

Future research into this compound should focus on addressing the identified challenges to unlock its full potential.

Sustainable Synthesis Methodologies: Investigations into novel, greener synthetic routes are paramount. This includes exploring biocatalytic approaches, electro-oxidation, or the use of more benign and recyclable catalysts to replace traditional metal oxides, thereby reducing environmental impact and improving process economics.

Advanced Polymer Science: In-depth studies are needed to understand the precise influence of this compound on the properties of resulting polymers. This could involve tailoring its incorporation into polymer backbones to achieve specific material characteristics, such as enhanced biodegradability, mechanical strength, thermal stability, or biocompatibility for specialized applications like biomedical devices or advanced composites.

Targeted Pharmaceutical Development: Further research should concentrate on the rational design and synthesis of new pharmaceutical compounds utilizing this compound as a building block. This includes detailed mechanistic studies of its reactions in drug synthesis, leading to the development of more potent and selective antiviral or antibacterial agents.

Flavor and Fragrance Innovation: Exploration of this compound's derivatives for novel flavor and fragrance profiles, focusing on stability, sensory characteristics, and potential synergistic effects with other compounds. Research into microencapsulation or controlled release technologies for these applications could also be beneficial.

Environmental Fate and Toxicology: Comprehensive studies on the environmental degradation pathways and long-term ecological impact of this compound are necessary. This includes assessing its biodegradability in various environments and its potential for bioaccumulation, contributing to a more complete life cycle assessment.

Functionalization and Derivatization: Research into new chemical transformations and functionalizations of this compound could lead to a broader spectrum of specialty chemicals with diverse applications beyond its current scope. This might involve exploring its reactivity with different functional groups to create novel intermediates or end-products.

These proposed research directions aim to deepen the scientific understanding of this compound, optimize its production, and expand its utility in a more sustainable and impactful manner across various high-value industries.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of octanedial to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. For example, kinetic studies under controlled conditions (e.g., 25–80°C) can identify rate-limiting steps, while HPLC or GC-MS analysis monitors intermediate formation . Characterization via 1^1H/13^13C NMR and FTIR validates structural integrity, and purity is assessed via chromatographic methods (e.g., reverse-phase HPLC with UV detection) .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) followed by LC-UV/Vis or LC-MS/MS improves selectivity in biological or environmental matrices. For real-time monitoring, headspace GC-MS minimizes matrix interference. Calibration curves must account for matrix effects, and validation should follow ICH guidelines for precision (±5% RSD) and recovery (90–110%) .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using buffered solutions, with aliquots sampled at intervals (0–72 hrs). Analyze degradation products via LC-HRMS and quantify residual this compound via UV spectrophotometry (λ = 260 nm). Kinetic modeling (e.g., pseudo-first-order decay) identifies dominant degradation pathways, while 1^1H NMR tracks aldehyde proton shifts under acidic/basic conditions .

Advanced Research Questions

Q. What computational methods can predict this compound’s reactivity in crosslinking reactions with biomolecules?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for Schiff base formation. Molecular dynamics (MD) simulations (AMBER force field) predict crosslinking efficiency with lysine residues in proteins. Validate predictions experimentally via MALDI-TOF MS to detect adducts and quantify reaction kinetics .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across in vitro studies?

  • Methodological Answer : Conduct meta-analysis of existing studies (e.g., PubMed, Scopus) to identify variables causing discrepancies (e.g., cell line heterogeneity, exposure time). Replicate key experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity assays). Use RNA-seq to compare gene expression profiles in conflicting models and identify threshold concentrations for oxidative stress .

Q. What mechanistic insights explain this compound’s role in Maillard reaction pathways?

  • Methodological Answer : Employ isotopic labeling (13^{13}C-octanedial) with LC-HRMS to trace incorporation into advanced glycation end-products (AGEs). Time-resolved FTIR monitors intermediate carbonyl-amino adducts. Compare reaction rates with shorter-chain aldehydes (e.g., glyoxal) to establish structure-activity relationships. Computational docking (AutoDock Vina) predicts binding affinities to AGE receptors .

Q. How do solvent polarity and dielectric constant affect this compound’s conformational dynamics?

  • Methodological Answer : Use temperature-dependent 1^1H NMR in solvents of varying polarity (e.g., DMSO, hexane). Analyze coupling constants and NOESY spectra to identify dominant conformers. MD simulations (GROMACS) correlate solvent dielectric with free energy landscapes. Compare experimental vs. computed 13^13C chemical shifts (e.g., using Gaussian 16) to validate models .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in toxicological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 determination. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-monotonic responses, Bayesian hierarchical models account for variability. Sensitivity analysis (Monte Carlo simulations) quantifies uncertainty in threshold estimates .

Q. How can researchers design reproducible assays for this compound’s oxidative stress induction?

  • Methodological Answer : Standardize cell culture conditions (e.g., O2_2 levels, serum-free media) and pre-treat with antioxidants (e.g., NAC) as controls. Measure ROS via fluorescence probes (DCFH-DA) with plate readers (ex/em 485/535 nm). Include internal standards (e.g., H2_2O2_2) for signal normalization. Validate via Western blot for Nrf2/Keap1 pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanedial
Reactant of Route 2
Octanedial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.